2-Bromophenazin-1-ol
Description
2-Bromophenazin-1-ol is a brominated derivative of phenazine, a heterocyclic compound featuring a tricyclic aromatic system with two nitrogen atoms. The bromine substitution at the 2-position and the hydroxyl group at the 1-position confer distinct electronic and steric properties to this molecule. Phenazine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant effects . The bromine atom enhances electrophilicity and may influence intermolecular interactions, while the hydroxyl group contributes to hydrogen bonding and solubility.
Structure
2D Structure
Properties
Molecular Formula |
C12H7BrN2O |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
2-bromophenazin-1-ol |
InChI |
InChI=1S/C12H7BrN2O/c13-7-5-6-10-11(12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H |
InChI Key |
STQWXAYAYAVARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazines, including 2-Bromophenazin-1-ol, can be achieved through several methods. Common synthetic routes include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2-carbon units . For this compound, a typical synthetic route involves the bromination of phenazin-1-ol using bromine in the presence of a suitable solvent like carbon disulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromophenazin-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenazines and quinone derivatives, which can have enhanced or modified biological activities .
Scientific Research Applications
2-Bromophenazin-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Its antimicrobial properties make it a candidate for studying bacterial inhibition and resistance mechanisms.
Industry: It can be used in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 2-Bromophenazin-1-ol involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, leading to cell death. This mechanism is particularly effective against bacterial cells, making it a potent antibacterial agent .
Comparison with Similar Compounds
2-Amino-4,6-dibromobenzoic Acid (CAS 81190-68-3)
- Structure: A benzoic acid derivative with bromine at positions 4 and 6 and an amino group at position 2.
- Key Differences: The carboxylic acid group in 2-amino-4,6-dibromobenzoic acid increases acidity (pKa ~2–3) compared to the hydroxyl group in this compound (pKa ~8–10) due to resonance stabilization . The dual bromine substitution in the benzoic acid derivative enhances lipophilicity but may reduce solubility in polar solvents compared to the monobrominated phenazine analog.
- Applications : Used as an intermediate in synthesizing brominated pharmaceuticals, whereas phenazine derivatives are more commonly explored for antimicrobial applications .
2-{4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl}ethan-1-ol (CAS 1355532-16-9)
4-Phenyl-1,5-Benzodiazepin-2-one Derivatives
- Structure : Benzodiazepine analogs with brominated alkyl chains (e.g., 1-bromooctane, 1-bromododecyl) at the N1 position.
- Key Differences :
- Applications : These benzodiazepines are studied for enhanced drug delivery, while this compound may target microbial electron transport chains .
Research Implications
Biological Activity
2-Bromophenazin-1-ol, a derivative of phenazine, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bromine atom and hydroxyl group attached to the phenazine backbone. Its chemical formula is , and it is classified under phenazine derivatives, which are known for their significant biological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | 32–64 μg/mL | |
| Candida albicans | 32–64 μg/mL | |
| Pseudomonas aeruginosa | >100 μg/mL |
The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptotic cell death in susceptible microorganisms . Additionally, it has shown synergistic effects when combined with silver nanoparticles, enhancing its efficacy against MRSA strains .
Anticancer Activity
This compound has also been investigated for its anticancer potential. Studies indicate that it selectively targets cancer cells while exhibiting low toxicity to normal cells.
Table 2: Anticancer Activity of this compound
The compound's anticancer effects are attributed to its ability to intercalate into DNA, resulting in strand breaks and subsequent activation of apoptotic pathways . It has shown particular promise in treating leukemia due to its selective cytotoxicity towards cancerous cells.
Case Studies
- Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of this compound against biofilms formed by MRSA. The compound was able to disrupt biofilm integrity, suggesting its potential as a treatment for chronic infections where biofilm formation is a challenge .
- Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in AML cell lines, with a marked decrease in cell viability observed after 48 hours of exposure . The study utilized flow cytometry to assess apoptosis markers, confirming the compound's mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
